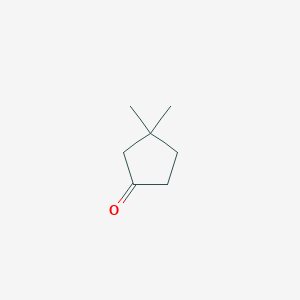
3,3-Dimethylcyclopentanone
Descripción general
Descripción
3,3-Dimethylcyclopentanone (DMCP) is a synthetic organic compound belonging to the family of cyclopentanones. It is a colorless liquid with a sweet, fruity odor. DMCP is used in a variety of applications including as a solvent, a fuel additive, and in the production of paints, coatings, and adhesives. It is also used as an intermediate in the production of pharmaceuticals, fragrances, and flavors.
Aplicaciones Científicas De Investigación
Industrial Chemistry: Flavor and Fragrance Agent
3,3-Dimethylcyclopentanone: is also used in the flavor and fragrance industry. It can be a precursor to synthesize compounds that mimic natural scents or flavors, contributing to the creation of perfumes, food flavorings, and other aromatic products.
Each application highlights the versatility and importance of 3,3-Dimethylcyclopentanone in scientific research and industrial use. Its chemical properties make it an invaluable asset in the development and analysis of various chemical, biological, and environmental systems .
Propiedades
IUPAC Name |
3,3-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAQLZSGHPSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349112 | |
| Record name | 3,3-dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclopentanone | |
CAS RN |
20500-49-6 | |
| Record name | 3,3-dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,3-Dimethylcyclopentanone used in the synthesis of phosphatase inhibitors like illudalic acid?
A1: 3,3-Dimethylcyclopentanone serves as a key starting material in the synthesis of illudalic acid and its analogs, which are known to inhibit specific phosphatases. [, ] Researchers have successfully employed a two-step process involving a [4+2] benzannulation and subsequent functional group manipulations to convert 3,3-Dimethylcyclopentanone into the crucial trifunctional pharmacophore of illudalic acid. [] This pharmacophore is vital for the inhibitory activity against the LAR subfamily of protein tyrosine phosphatases. [] This synthetic approach highlights the versatility of 3,3-Dimethylcyclopentanone in constructing complex molecules with targeted biological activities.
Q2: What makes the chirality of 3,3-Dimethylcyclopentanone important in organic synthesis?
A2: The chiral nature of 3,3-Dimethylcyclopentanone is particularly important in the synthesis of complex natural products like (+)-asteriscanolide. [] Researchers have utilized enzymatic resolution with Horse Liver Esterase (HLE) to obtain the enantiomerically pure (R)-3,3-Dimethylcyclopentanone. [] This specific enantiomer is crucial for subsequent aldol reactions and cyclization steps, ultimately leading to the desired stereochemistry in the target molecule. [] This highlights the importance of chirality control in organic synthesis, especially when aiming for biologically relevant compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



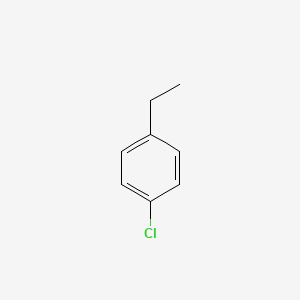

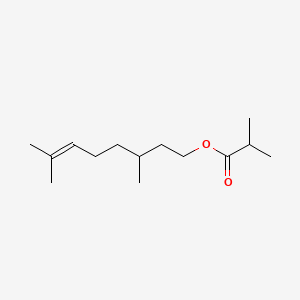
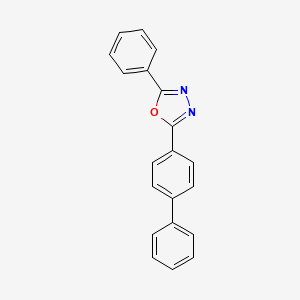

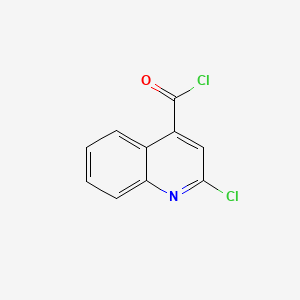
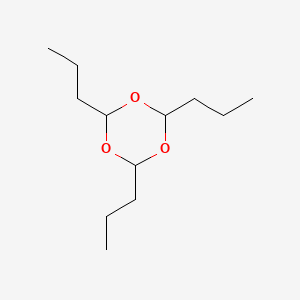

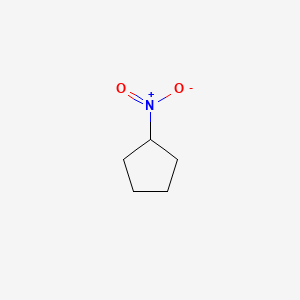
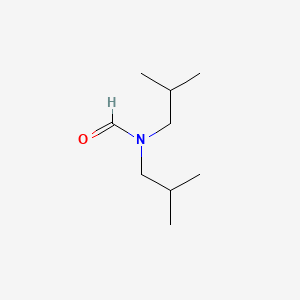
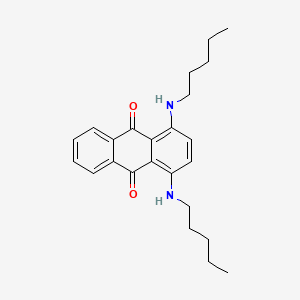
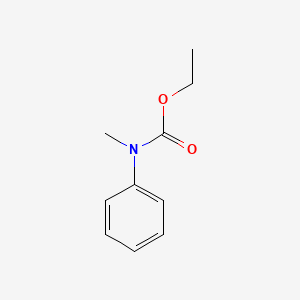
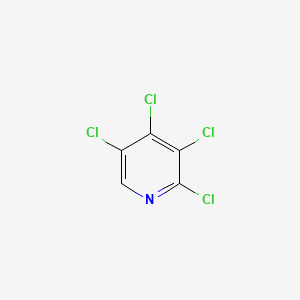
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)